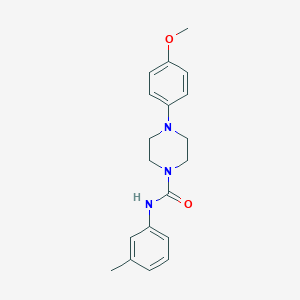
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been a subject of scientific research due to its potential therapeutic applications in various fields.
Wirkmechanismus
MeOPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MeOPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which play an important role in neuroplasticity and neuronal survival. MeOPP has also been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has several advantages as a research tool. It has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, MeOPP has limitations as well, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on MeOPP. One potential area of research is the development of new drugs based on the structure of MeOPP that have improved therapeutic efficacy and reduced toxicity. Another area of research is the study of the role of MeOPP in neuroplasticity and neuronal survival, which could have implications for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MeOPP and its potential therapeutic applications.
Synthesemethoden
MeOPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzoyl chloride with 3-methylphenylpiperazine followed by the addition of ammonia and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
MeOPP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for serotonin receptors and has been studied as a potential treatment for psychiatric disorders such as depression and anxiety.
Eigenschaften
Molekularformel |
C19H23N3O2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-15-4-3-5-16(14-15)20-19(23)22-12-10-21(11-13-22)17-6-8-18(24-2)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
CZYHFMIHQFUQQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



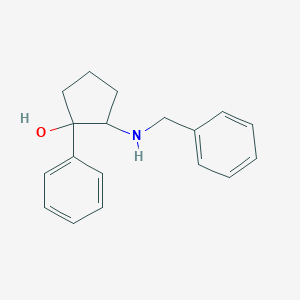
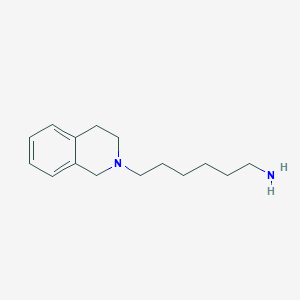
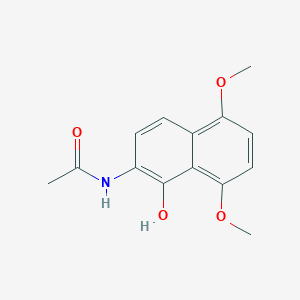
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
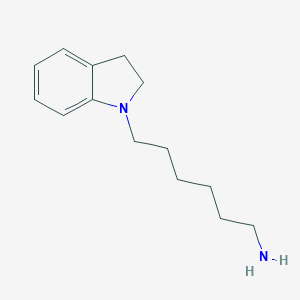
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)



![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
